molecular formula C10H19O5P B3045301 Cyclopropanecarboxylic acid, 1-(diethoxyphosphinyl)-, ethyl ester CAS No. 104585-94-6

Cyclopropanecarboxylic acid, 1-(diethoxyphosphinyl)-, ethyl ester

Cat. No. B3045301
M. Wt: 250.23 g/mol
InChI Key: DIFKTUKLHDVEGR-UHFFFAOYSA-N
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Description

Cyclopropanecarboxylic acid is a monobasic carboxylic acid that consists of a cyclopropane fused to a carboxylic acid group . The cyclopropane ring, a three-membered carbon ring, is noteworthy for its exceptional strain .


Synthesis Analysis

A study was made to determine if cyclopropanecarboxylic acids and their vinylogs can be synthesized by starting with the cyclopropane and gem-dichlorocyclopropane aldehydes . Methods were developed for the synthesis of cyclopropanecarboxylic and gem-dichlorocyclopropatiecarboxylic acids .


Molecular Structure Analysis

The molecular formula of Cyclopropanecarboxylic acid is C4H6O2 . Its molecular weight is 86.0892 . The IUPAC Standard InChI is InChI=1S/C4H6O2/c5-4(6)3-1-2-3/h3H,1-2H2,(H,5,6) .


Chemical Reactions Analysis

Cyclopropanecarboxylic acid is a monobasic carboxylic acid that consists of a cyclopropane fused to a carboxylic acid group . The cyclopropane ring, a three-membered carbon ring, is noteworthy for its exceptional strain, as the ideal bonding angle for an sp3 carbon atom is approximately 109.5° .


Physical And Chemical Properties Analysis

Cyclopropanecarboxylic acid has a boiling point of 456.2 K . Its molecular weight is 86.0892 . The IUPAC Standard InChI is InChI=1S/C4H6O2/c5-4(6)3-1-2-3/h3H,1-2H2,(H,5,6) .

Safety And Hazards

Cyclopropanecarboxylic acid is classified as dangerous . It causes serious eye damage and severe skin burns . It is toxic if swallowed and may be corrosive to metals . It is a combustible liquid . Safety measures include wearing protective gloves, clothing, eye protection, and face protection . It should only be used outdoors or in a well-ventilated area . In case of fire, use dry sand, powder extinguisher, or alcohol-resistant foam for extinction .

properties

IUPAC Name

ethyl 1-diethoxyphosphorylcyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19O5P/c1-4-13-9(11)10(7-8-10)16(12,14-5-2)15-6-3/h4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFKTUKLHDVEGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)P(=O)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40542535
Record name Ethyl 1-(diethoxyphosphoryl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropanecarboxylic acid, 1-(diethoxyphosphinyl)-, ethyl ester

CAS RN

104585-94-6
Record name Ethyl 1-(diethoxyphosphoryl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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